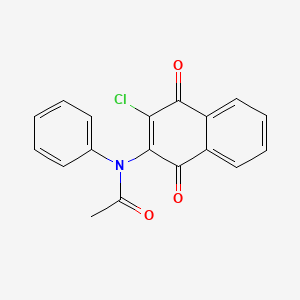![molecular formula C23H30N2O B14943264 2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-benzimidazole](/img/structure/B14943264.png)
2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-tert-Butylphenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole is a synthetic organic compound known for its unique chemical structure and properties This compound features a benzodiazole core substituted with a pentyl group and a 4-tert-butylphenoxy methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole typically involves a multi-step process. One common method includes the reaction of 4-tert-butylphenol with an appropriate alkylating agent to form 4-tert-butylphenoxy methyl intermediate. This intermediate is then reacted with a suitable benzodiazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is common to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of 2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 4-tert-butylphenol
- 2-tert-butyl-4-methylphenol
- 2,4-di-tert-butylphenol
Uniqueness
2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole stands out due to its unique combination of a benzodiazole core with a pentyl group and a 4-tert-butylphenoxy methyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C23H30N2O |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
2-[(4-tert-butylphenoxy)methyl]-1-pentylbenzimidazole |
InChI |
InChI=1S/C23H30N2O/c1-5-6-9-16-25-21-11-8-7-10-20(21)24-22(25)17-26-19-14-12-18(13-15-19)23(2,3)4/h7-8,10-15H,5-6,9,16-17H2,1-4H3 |
Clave InChI |
IHHGBQHCGHXYLM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B14943192.png)
![2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid](/img/structure/B14943194.png)
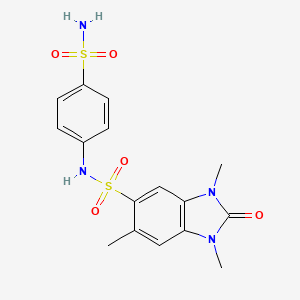
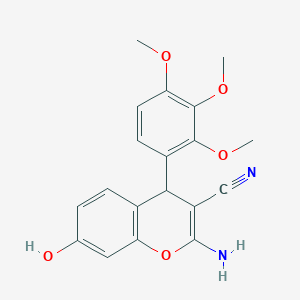
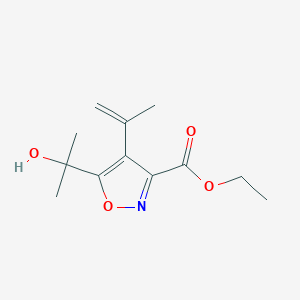
![7-(4-methoxyphenyl)-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B14943218.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943220.png)
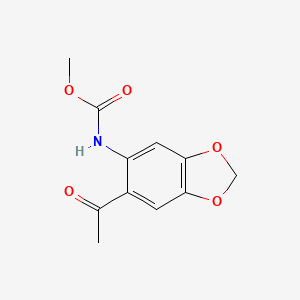
![3-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]-1-(2-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B14943231.png)
![1-(4-chlorophenyl)-3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione](/img/structure/B14943235.png)
![Ethyl 2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline-5-carboxylate](/img/structure/B14943245.png)
![2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1'-[2-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B14943255.png)
![1-cyclohexyl-6-methyl-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14943273.png)
